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The homologous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and
CREB-binding protein (CREBBP) have emerged as critical regulators of gene expression and
cellular function, making them compelling targets for therapeutic intervention in a range of
diseases, most notably cancer. This technical guide provides a comprehensive overview of the
therapeutic potential of targeting EP300/CREBBP, with a focus on quantitative data, detailed
experimental protocols, and the underlying signaling pathways.

Core Functions and Rationale for Targeting

EP300 and CREBBP are transcriptional co-activators that play a pivotal role in chromatin
remodeling by acetylating histone and non-histone proteins.[1][2][3] This acetylation neutralizes
the positive charge of lysine residues on histones, leading to a more open chromatin structure
that facilitates gene transcription.[3] Dysregulation of EP300/CREBBP activity is implicated in
the pathogenesis of various malignancies, including hematological cancers and solid tumors,
where they often act as co-activators for key oncogenic transcription factors such as MYC,
IRF4, and the androgen receptor (AR).[4][5][6] Consequently, inhibiting the function of
EP300/CREBBP presents a promising strategy to disrupt these oncogenic signaling networks.

Therapeutic Modalities
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Several strategies are being explored to therapeutically target EP300/CREBBP, including:

o Histone Acetyltransferase (HAT) Inhibitors: These small molecules directly inhibit the
catalytic activity of the HAT domain, preventing the acetylation of downstream targets.

e Bromodomain Inhibitors: EP300 and CREBBP contain a bromodomain that recognizes and
binds to acetylated lysine residues, a key step in their recruitment to chromatin. Inhibitors
targeting this domain disrupt their localization and function.

» Dual Inhibitors: Some compounds have been developed to inhibit both the HAT and
bromodomain functions of EP300/CREBBP, or to dually target EP300/CREBBP and other
epigenetic regulators like BET proteins.[2][7][8]

o Selective Degraders: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACS),
selective degradation of EP300 is being investigated as a therapeutic approach with the
potential for improved tolerability compared to dual inhibitors.[3][5]

o HAT Activators: In cancers characterized by monoallelic loss-of-function mutations in
CREBBP or EP300, activating the remaining wild-type allele with small molecules is a novel
therapeutic strategy.[6][9][10]

Quantitative Data on EP300/CREBBP Modulators

The following tables summarize key quantitative data for various EP300/CREBBP inhibitors
and activators based on preclinical and clinical studies.

Table 1: In Vitro Potency of EP300/CREBBP HAT Inhibitors
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Assay
Compound Target . IC50 (nM) Reference
Condition
Biochemical HAT
A-485 p300 9.8 [11]
assay
Biochemical HAT
CBP 2.6 [11]
assay
Biochemical HAT
EP300/CREBBP  assay (50 nM 44.8 [4]
Acetyl-CoA)
Biochemical HAT
EP300/CREBBP assay (5 uM 1300 [1][4]
Acetyl-CoA)
Biochemical HAT
iP300w EP300/CREBBP  assay (50 nM 15.8 [1][4]
Acetyl-CoA)
Biochemical HAT
CPI-1612 EP300/CREBBP assay (50 nM 10.7 [4]

Acetyl-CoA)

Table 2: Preclinical and Clinical Profile of Selected EP300/CREBBP-Targeted Agents
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Clinical )
Key . Disease
. L Trial L.
Compound Modality Preclinical L Indication(s Reference
L Identifier (if
Findings .
applicable)
Encouraging Metastatic
safety and NCT0678563  Castration-
Pocenbrodib CBP/p300 pharmacokin 6, Resistant [12][13]
(FT-7051) inhibitor etic data in NCT0457576  Prostate
mCRPC 6 Cancer
models. (MCRPC)
_ Multiple
Potent anti-
o Myeloma,
tumor activity _
) ) Non-Hodgkin
in multiple
NCT0406859 Lymphoma,
p300/CBP myeloma cell ) [14][15][16]
CCs1477 ) ) 7, AML, High-
) bromodomain lines, ) [17][18][19]
(Inobrodib) o o NCT0356865  Risk MDS,
inhibitor synergistic [20]
. 6 MCRPC,
with
_ . Breast
pomalidomid
Cancer,
e.
NSCLC
IC50 <30 nM
for both
targets.
Prostate
Induces
Dual ] o Cancer, NUT
differentiation o
p300/CBP Midline
EP31670 and G1- , [21[718]1[21]
and BET N/A Carcinoma,
(NEO2734) ] phase cell ) [22]
bromodomain Hematologica
o cycle arrest.
inhibitor o I
Inhibits tumor ] ]
) Malignancies
growth in
xenograft
models.
YF2 HAT Activator  Binds to the N/A Germinal [61[9][10][23]
bromo/RING Center-
domains of Derived B-
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Signaling Pathways and Mechanisms of Action

Targeting EP300/CREBBP can disrupt multiple oncogenic signaling pathways. The diagrams
below, generated using the DOT language, illustrate key mechanisms.
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Caption: Mechanism of EP300/CREBBP in driving oncogene expression and points of

therapeutic intervention.
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Caption: Role of EP300/CREBBP in Androgen Receptor (AR) signaling in prostate cancer.

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating
EP300/CREBBP-targeted therapies.

In Vitro Histone Acetyltransferase (HAT) Assay
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Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of
EP300 or CREBBP.

Methodology:

» Reagents and Materials: Recombinant human EP300 or CREBBP enzyme, histone H3 or H4
peptide substrate, Acetyl-Coenzyme A (Acetyl-CoA, can be radiolabeled or unlabeled
depending on the detection method), HAT assay buffer, test compound, and a detection
system (e.g., radiometric, colorimetric, or fluorometric).[24][25][26][27]

o Assay Procedure:

o Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and
HAT assay buffer in a 96-well plate.

o Add serial dilutions of the test compound or vehicle control to the wells.
o Initiate the reaction by adding Acetyl-CoA.

o Incubate the plate at 30-37°C for a defined period (e.g., 1 hour).

o Stop the reaction.

o Detect the level of histone acetylation. For radiometric assays, this involves capturing the
radiolabeled acetylated peptides on a filter and measuring radioactivity. For colorimetric or
fluorometric assays, the production of Coenzyme A (CoA) is coupled to a detectable
signal.[24][26][27]

o Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound with EP300 or CREBBP in a cellular
context.[28][29][30][31]

Methodology:
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Cell Culture and Treatment:

o Culture cells of interest to a suitable confluency.

o Treat the cells with the test compound or vehicle control for a specified duration.
Thermal Challenge:

o Aliquot the cell suspension into PCR tubes or a 96-well plate.

o Heat the samples across a range of temperatures for a short period (e.g., 3 minutes).
Cell Lysis and Protein Quantification:

o Lyse the cells to release soluble proteins.

o Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

o Quantify the amount of soluble EP300 or CREBBP in the supernatant using methods such
as Western blotting, ELISA, or mass spectrometry.[29][32]

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both
the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher
temperature in the presence of the compound indicates target stabilization and engagement.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

Objective: To identify the genome-wide localization of EP300/CREBBP and the impact of
inhibitors on histone acetylation marks (e.g., H3K27ac).[33][34][35][36][37]

Methodology:
e Cell Culture and Crosslinking:
o Culture cells and treat with the test compound or vehicle.

o Crosslink protein-DNA complexes using formaldehyde.
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e Chromatin Preparation:
o Lyse the cells and isolate the nuclei.

o Shear the chromatin into small fragments (typically 200-500 bp) using sonication or

enzymatic digestion.
e Immunoprecipitation:

o Incubate the sheared chromatin with an antibody specific for EP300, CREBBP, or a
histone mark of interest (e.g., H3K27ac).

o Capture the antibody-chromatin complexes using protein A/G beads.
o Wash the beads to remove non-specific binding.
o DNA Purification and Sequencing:
o Reverse the crosslinks and purify the immunoprecipitated DNA.
o Prepare a sequencing library from the purified DNA.
o Perform high-throughput sequencing.
e Data Analysis:
o Align the sequencing reads to a reference genome.
o Identify regions of enrichment (peaks) for the protein or histone mark of interest.

o Compare the peak profiles between compound-treated and vehicle-treated samples to
assess the effect of the inhibitor on chromatin binding and histone acetylation.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an EP300/CREBBP-targeted agent in a living
organism.

Methodology:
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e Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

e Tumor Implantation:
o Subcutaneously inject a suspension of cancer cells into the flank of the mice.
o Allow the tumors to grow to a palpable size (e.g., 100-200 mma3).

e Treatment:
o Randomize the mice into treatment and control groups.

o Administer the test compound (e.g., orally or intraperitoneally) and vehicle control
according to a defined schedule and dose.

o Efficacy Assessment:
o Measure tumor volume regularly using calipers.
o Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker assessment).

o Data Analysis: Compare the tumor growth rates and final tumor volumes between the
treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

The targeting of EP300 and CREBBP represents a promising therapeutic avenue for a variety
of cancers and potentially other diseases. The development of potent and selective inhibitors,
degraders, and activators is rapidly advancing, with several agents now in clinical trials. A
thorough understanding of the underlying biology, coupled with robust preclinical and clinical
evaluation using the methodologies outlined in this guide, will be crucial for the successful
translation of these novel therapies into clinical practice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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